Cas no 1807149-42-3 (4-(Aminomethyl)-3-(difluoromethyl)-2-methylpyridine-6-methanol)
4-(Aminomethyl)-3-(difluoromethyl)-2-methylpyridine-6-methanol Chemical and Physical Properties
Names and Identifiers
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- 4-(Aminomethyl)-3-(difluoromethyl)-2-methylpyridine-6-methanol
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- Inchi: 1S/C9H12F2N2O/c1-5-8(9(10)11)6(3-12)2-7(4-14)13-5/h2,9,14H,3-4,12H2,1H3
- InChI Key: KMVYKRLIMABRHG-UHFFFAOYSA-N
- SMILES: FC(C1C(C)=NC(CO)=CC=1CN)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 180
- XLogP3: -0.1
- Topological Polar Surface Area: 59.1
4-(Aminomethyl)-3-(difluoromethyl)-2-methylpyridine-6-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029016739-250mg |
4-(Aminomethyl)-3-(difluoromethyl)-2-methylpyridine-6-methanol |
1807149-42-3 | 95% | 250mg |
$1,019.20 | 2022-03-31 | |
| Alichem | A029016739-1g |
4-(Aminomethyl)-3-(difluoromethyl)-2-methylpyridine-6-methanol |
1807149-42-3 | 95% | 1g |
$2,952.90 | 2022-03-31 |
4-(Aminomethyl)-3-(difluoromethyl)-2-methylpyridine-6-methanol Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 4-(Aminomethyl)-3-(difluoromethyl)-2-methylpyridine-6-methanol
Comprehensive Guide to 4-(Aminomethyl)-3-(difluoromethyl)-2-methylpyridine-6-methanol (CAS No. 1807149-42-3)
4-(Aminomethyl)-3-(difluoromethyl)-2-methylpyridine-6-methanol (CAS No. 1807149-42-3) is a specialized organic compound with a unique molecular structure that combines pyridine, aminomethyl, difluoromethyl, and methanol functional groups. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential applications in drug discovery and crop protection. The presence of the difluoromethyl group enhances its metabolic stability, making it a valuable intermediate in the synthesis of bioactive molecules.
The pyridine core of 4-(Aminomethyl)-3-(difluoromethyl)-2-methylpyridine-6-methanol is a key feature that contributes to its versatility. Pyridine derivatives are widely used in medicinal chemistry due to their ability to interact with biological targets. The addition of the aminomethyl group introduces a reactive site for further functionalization, while the methanol moiety provides solubility in polar solvents, facilitating its use in various synthetic processes. Researchers are particularly interested in this compound for its potential role in developing new therapeutic agents and advanced agrochemicals.
In recent years, the demand for fluorinated compounds like 4-(Aminomethyl)-3-(difluoromethyl)-2-methylpyridine-6-methanol has surged, driven by their unique properties. Fluorine atoms can significantly alter the physicochemical properties of molecules, improving their bioavailability and binding affinity. This compound’s difluoromethyl group is a prime example of how fluorination can enhance a molecule’s performance in biological systems. As a result, it has become a hotspot in drug discovery and material science research.
The synthesis of 4-(Aminomethyl)-3-(difluoromethyl)-2-methylpyridine-6-methanol involves multi-step organic reactions, including halogenation, amination, and reduction. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to improve yield and purity. These methods align with the growing trend toward green chemistry, as researchers seek to minimize waste and reduce environmental impact. The compound’s synthetic accessibility makes it a promising candidate for large-scale production in the future.
One of the most exciting applications of 4-(Aminomethyl)-3-(difluoromethyl)-2-methylpyridine-6-methanol is in the development of next-generation pharmaceuticals. Its structural features make it a potential building block for kinase inhibitors and antiviral agents, which are highly sought after in the treatment of diseases like cancer and viral infections. Additionally, its agrochemical potential lies in its ability to act as a precursor for herbicides and pesticides, offering a more sustainable alternative to traditional crop protection chemicals.
The market for 4-(Aminomethyl)-3-(difluoromethyl)-2-methylpyridine-6-methanol is expected to grow significantly in the coming years, driven by advancements in precision medicine and sustainable agriculture. Pharmaceutical companies and agrochemical manufacturers are actively exploring its applications, leading to increased research collaborations and patent filings. As the scientific community continues to uncover its potential, this compound is poised to play a pivotal role in shaping the future of life sciences and chemical innovation.
For researchers and industry professionals, understanding the properties and applications of 4-(Aminomethyl)-3-(difluoromethyl)-2-methylpyridine-6-methanol is essential. Its unique combination of functional groups offers unparalleled opportunities for innovation in drug design and agrochemical development. By staying updated on the latest research and market trends, stakeholders can leverage this compound’s potential to drive breakthroughs in their respective fields.
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